molecular formula C54H66 B14215401 2,2'-(Buta-1,3-diyne-1,4-diyl)bis(9,9-dihexyl-9H-fluorene) CAS No. 827045-44-3

2,2'-(Buta-1,3-diyne-1,4-diyl)bis(9,9-dihexyl-9H-fluorene)

Cat. No.: B14215401
CAS No.: 827045-44-3
M. Wt: 715.1 g/mol
InChI Key: FGEOJPZNIVNZMF-UHFFFAOYSA-N
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Description

2,2’-(Buta-1,3-diyne-1,4-diyl)bis(9,9-dihexyl-9H-fluorene) is an organic compound that features a butadiyne linkage between two fluorene units, each substituted with hexyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(Buta-1,3-diyne-1,4-diyl)bis(9,9-dihexyl-9H-fluorene) typically involves the coupling of two fluorene units via a butadiyne linkage. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Sonogashira coupling, where a terminal alkyne reacts with an aryl halide in the presence of a palladium catalyst and a copper co-catalyst . The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2,2’-(Buta-1,3-diyne-1,4-diyl)bis(9,9-dihexyl-9H-fluorene) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form diketone derivatives.

    Reduction: Reduction reactions can convert the butadiyne linkage to a single bond, altering the electronic properties of the compound.

    Substitution: Halogenation or other substitution reactions can introduce different functional groups onto the fluorene units.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst.

    Substitution: Halogenating agents like bromine (Br₂) or chlorine (Cl₂) in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield diketone derivatives, while reduction can produce a fully saturated compound.

Scientific Research Applications

2,2’-(Buta-1,3-diyne-1,4-diyl)bis(9,9-dihexyl-9H-fluorene) has several scientific research applications:

    Materials Science: Used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.

    Organic Electronics: Employed in the fabrication of organic photovoltaic cells and field-effect transistors.

    Biological Studies: Investigated for its potential use in bioimaging and as a fluorescent probe.

    Industrial Applications: Utilized in the production of advanced materials with specific optical and electronic characteristics.

Mechanism of Action

The mechanism by which 2,2’-(Buta-1,3-diyne-1,4-diyl)bis(9,9-dihexyl-9H-fluorene) exerts its effects is primarily related to its electronic structure. The butadiyne linkage and fluorene units contribute to the compound’s conjugated system, allowing for efficient electron transport and light absorption. Molecular targets and pathways involved include interactions with other conjugated systems and participation in charge transfer processes.

Comparison with Similar Compounds

Similar Compounds

    2,2’-(Buta-1,3-diyne-1,4-diyl)dianiline: Similar structure but with aniline units instead of fluorene.

    2,2’-Buta-1,3-diyne-1,4-diyldipyridine: Contains pyridine units instead of fluorene.

    1,4-Bis(trimethylsilyl)buta-1,3-diyne: A simpler compound with trimethylsilyl groups.

Uniqueness

2,2’-(Buta-1,3-diyne-1,4-diyl)bis(9,9-dihexyl-9H-fluorene) is unique due to its combination of a butadiyne linkage and fluorene units with hexyl substitutions. This structure imparts specific electronic and optical properties that are advantageous for applications in organic electronics and materials science.

Properties

CAS No.

827045-44-3

Molecular Formula

C54H66

Molecular Weight

715.1 g/mol

IUPAC Name

2-[4-(9,9-dihexylfluoren-2-yl)buta-1,3-diynyl]-9,9-dihexylfluorene

InChI

InChI=1S/C54H66/c1-5-9-13-23-37-53(38-24-14-10-6-2)49-31-21-19-29-45(49)47-35-33-43(41-51(47)53)27-17-18-28-44-34-36-48-46-30-20-22-32-50(46)54(52(48)42-44,39-25-15-11-7-3)40-26-16-12-8-4/h19-22,29-36,41-42H,5-16,23-26,37-40H2,1-4H3

InChI Key

FGEOJPZNIVNZMF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1(C2=CC=CC=C2C3=C1C=C(C=C3)C#CC#CC4=CC5=C(C=C4)C6=CC=CC=C6C5(CCCCCC)CCCCCC)CCCCCC

Origin of Product

United States

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